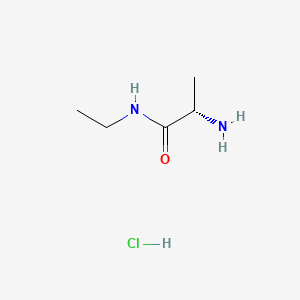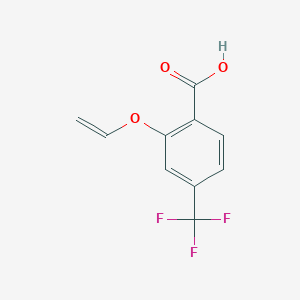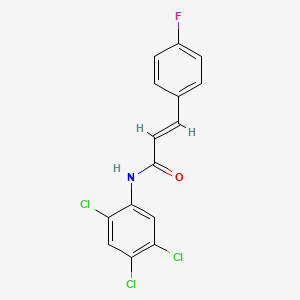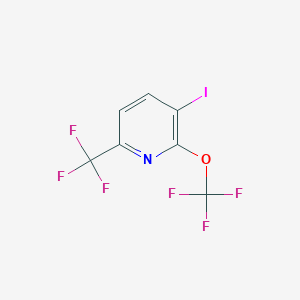methanone](/img/structure/B14797870.png)
[(Cyclohexylideneamino)oxy](2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone O-2-nitrobenzoyl oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. Cyclohexanone O-2-nitrobenzoyl oxime is derived from cyclohexanone and 2-nitrobenzoyl chloride, making it a significant compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone O-2-nitrobenzoyl oxime can be synthesized through a multi-step process involving the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of cyclohexanone oxime, a precursor to cyclohexanone O-2-nitrobenzoyl oxime, often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its high selectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone O-2-nitrobenzoyl oxime undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an amine.
Substitution: The products depend on the nucleophile used but can include various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Cyclohexanone O-2-nitrobenzoyl oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone O-2-nitrobenzoyl oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone oxime: A precursor to cyclohexanone O-2-nitrobenzoyl oxime, used in the production of Nylon-6.
2-Nitrobenzoyl chloride: A reagent used in the synthesis of various nitrobenzoyl derivatives.
Cyclohexanone: A key intermediate in the production of caprolactam and other industrial chemicals.
Uniqueness
Cyclohexanone O-2-nitrobenzoyl oxime is unique due to its combination of the cyclohexanone and 2-nitrobenzoyl moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(cyclohexylideneamino) 2-nitrobenzoate |
InChI |
InChI=1S/C13H14N2O4/c16-13(19-14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h4-5,8-9H,1-3,6-7H2 |
Clé InChI |
HBYJKVLYOUMDBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NOC(=O)C2=CC=CC=C2[N+](=O)[O-])CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)

![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)


![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)

![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
